N-(Benzyloxycarbonyloxy)succinimide
Overview
Description
N-(Benzyloxycarbonyloxy)succinimide, also known as Benzyl N-succinimidyl carbonate or Z-OSu, is a common reagent used for the carboxybenzyl protection of amines . It has an empirical formula of C12H11NO5 and a molecular weight of 249.22 . This compound plays a key role in the synthesis of various compounds, including enantiomers of cyclic methionine analogs .
Synthesis Analysis
N-(Benzyloxycarbonyloxy)succinimide can be synthesized using a one-pot two-phase method . This method involves adding purified water and hydroxylamine sulfate into a reaction container, dropwise adding liquid alkali under stirring, and then adding succinic anhydride in batches . The mixture is then dehydrated at high temperature and in vacuum under acid catalysis until no water is extracted . The resulting N-hydroxysuccinimide solution is then treated with alkali, adjusting the pH of the reaction solution, and controlling the temperature to be 0 60 ℃ . Benzyl chloroformate is then added dropwise, and an organic layer is separated out after dropwise adding . The product is then concentrated to be dry, and recrystallized to obtain the N-(benzyloxycarbonyloxy)succinimide finished product .
Molecular Structure Analysis
The molecular structure of N-(Benzyloxycarbonyloxy)succinimide consists of a succinimide ring attached to a benzyloxycarbonyl group . The succinimide ring is a five-membered ring with two carbonyl groups and one nitrogen atom . The benzyloxycarbonyl group is a carbamate ester derived from benzylic alcohol and carbamic acid .
Chemical Reactions Analysis
N-(Benzyloxycarbonyloxy)succinimide is primarily used as a reagent for the carboxybenzyl protection of amines . This reaction is one of the key synthetic steps in the synthesis of various compounds, including enantiomers of cyclic methionine analogs .
Physical And Chemical Properties Analysis
N-(Benzyloxycarbonyloxy)succinimide is a fine crystalline powder that is white to off-white in color . It has a melting point of 80-82 °C (lit.) . It is hygroscopic, meaning it readily absorbs moisture from the environment .
Scientific Research Applications
BCS is used in constructing sensors, such as an Erbium(III) PVC membrane sensor. This sensor, using BCS as a neutral carrier, demonstrates a linear response to Er3+ ions, useful in detecting these ions in water samples (Zamani, 2011).
N-(hydroxyphenyl) succinimides, similar in structure to BCS, have been synthesized for studies in polymer chemistry, particularly in reactions with hexamethylenetetramine (Caulfield et al., 1998).
BCS derivatives have been explored in organometallic chemistry, for instance, in the deoxygenation of N-hydroxy-succinimide anions (Beck et al., 1978).
Acid-mediated oxychalcogenation of o-vinylanilides using N-(arylthio)succinimide illustrates the chemical reactivity of BCS derivatives in synthetic organic chemistry (Chaitanya & Anbarasan, 2018).
In toxicology, the impact of succinimide ring modification on the nephrotoxicity of certain compounds has been investigated, providing insights into the structure-activity relationship of these molecules (Yang et al., 1985).
BCS and its derivatives have been used in the synthesis of N-acyl and N-carbamoyl succinimides, contributing to advancements in organic synthesis (Goodman et al., 2013).
The preparation of N,O-, N,C-, and N,N-bridged sesquinorbornadiene succinimides for the creation of nano-scaffolds demonstrates BCS's application in nanotechnology and materials science (Warrener et al., 2003).
In medicinal chemistry, the remote control of axial chirality of N-arylmaleimides via vinylogous Michael addition has been studied, showing the utility of BCS derivatives in stereoselective synthesis (Di Iorio et al., 2014).
Comparative studies on the biological activities of various succinimide derivatives, including those related to BCS, highlight their potential in pharmacology and drug development (Ahmad et al., 2020).
The solubility of bioactive N-(9-fluorenylmethoxycarbonyloxy)succinimide in different solvents has been studied, providing important information for pharmaceutical formulation (Wu et al., 2018).
Research on solid-phase synthesis of N-aryl succinimides, including those related to BCS, has implications for the efficiency and sustainability of chemical synthesis processes (Rad‐Moghadam & Kheyrkhah, 2009).
Studies on the anticholinesterase and antioxidant potentials of ketoesters derivatives of succinimides, like BCS, contribute to the understanding of their potential therapeutic applications in neurodegenerative diseases (Sadiq et al., 2015).
The role of BCS derivatives in inactivating enzymes like leukocyte elastase and alpha-chymotrypsin through a mechanism-based inhibition process has been explored, demonstrating their potential in developing novel therapeutic agents (Groutas et al., 1986).
Research progress in the biological activities of succinimide derivatives, including BCS, has been summarized, highlighting their diverse pharmacological applications (Zhao et al., 2020).
Safety And Hazards
N-(Benzyloxycarbonyloxy)succinimide may cause skin, eye, and respiratory tract irritation . It may also cause sensitization in susceptible persons . It is recommended to handle this compound with appropriate personal protective equipment, including gloves and eye/face protection . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water . If inhaled, remove the victim to fresh air and give artificial respiration if necessary .
properties
IUPAC Name |
benzyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10-6-7-11(15)13(10)18-12(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSHDCCLFGOEIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157020 | |
Record name | Benzyl succinimido carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Benzyloxycarbonyloxy)succinimide | |
CAS RN |
13139-17-8 | |
Record name | N-(Benzyloxycarbonyloxy)succinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13139-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl succinimido carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl succinimido carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl succinimido carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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